Thymidylyl-(3'-5')-3'-thymidylic acid
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Overview
Description
Thymidylyl-(3’-5’)-3’-thymidylic acid, also known as dithymidine phosphate, is a dinucleotide composed of two thymidine molecules linked by a phosphodiester bond between the 3’ and 5’ carbon atoms of the sugar moieties. This compound is a crucial component in the study of nucleotide metabolism and DNA synthesis, playing a significant role in various biochemical and molecular biology research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-3’-thymidylic acid typically involves the condensation of two thymidine molecules. This process can be achieved through the use of phosphoramidite chemistry, where thymidine is first converted to its phosphoramidite derivative. The reaction is then carried out under anhydrous conditions, often using a coupling agent such as tetrazole to facilitate the formation of the phosphodiester bond.
Industrial Production Methods: In an industrial setting, the production of thymidylyl-(3’-5’)-3’-thymidylic acid may involve automated synthesizers that can efficiently couple nucleotides in a controlled environment. These synthesizers use solid-phase synthesis techniques, where the nucleotide is attached to a solid support and sequentially reacted with activated nucleotides to build the desired sequence.
Chemical Reactions Analysis
Types of Reactions: Thymidylyl-(3’-5’)-3’-thymidylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and photochemical reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can lead to the cleavage of the phosphodiester bond, resulting in the formation of individual thymidine molecules.
Oxidation: Oxidizing agents such as hydrogen peroxide can modify the thymine bases, leading to the formation of thymine glycol.
Photochemical Reactions: Ultraviolet light can induce the formation of thymine dimers, which are covalent linkages between adjacent thymine bases.
Major Products Formed:
Hydrolysis: Thymidine
Oxidation: Thymine glycol
Photochemical Reactions: Thymine dimers
Scientific Research Applications
Thymidylyl-(3’-5’)-3’-thymidylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
DNA Synthesis Studies: It serves as a model compound for studying the mechanisms of DNA synthesis and repair.
Drug Development: It is used in the development of antiviral and anticancer drugs that target nucleotide metabolism.
Genetic Research: It aids in the investigation of genetic diseases and the development of gene therapy techniques.
Biochemical Assays: It is employed in various assays to study enzyme activities related to nucleotide metabolism.
Mechanism of Action
The mechanism of action of thymidylyl-(3’-5’)-3’-thymidylic acid involves its incorporation into DNA strands during replication or repair processes. The compound interacts with DNA polymerases and other enzymes involved in nucleotide metabolism, influencing the synthesis and stability of DNA. The phosphodiester bond between the thymidine molecules is crucial for maintaining the structural integrity of the DNA strand.
Comparison with Similar Compounds
- Deoxyadenylyl-(3’-5’)-3’-deoxyadenylic acid
- Deoxyguanylyl-(3’-5’)-3’-deoxyguanylic acid
- Deoxycytidylyl-(3’-5’)-3’-deoxycytidylic acid
Comparison: Thymidylyl-(3’-5’)-3’-thymidylic acid is unique due to the presence of thymine bases, which are specific to DNA. In contrast, similar compounds with adenine, guanine, or cytosine bases have different properties and roles in nucleotide metabolism. The thymine bases in thymidylyl-(3’-5’)-3’-thymidylic acid make it particularly useful for studying DNA-specific processes, whereas other dinucleotides may be more relevant for RNA or other nucleotide-related studies.
Properties
CAS No. |
2476-56-4 |
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Molecular Formula |
C20H28N4O15P2 |
Molecular Weight |
626.4 g/mol |
IUPAC Name |
[(2R,3S,5S)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(13(7-25)36-15)39-41(33,34)35-8-14-12(38-40(30,31)32)4-16(37-14)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15-,16+/m0/s1 |
InChI Key |
LPGUBBCKPSUVTG-UGYDUONOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O |
Origin of Product |
United States |
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